molecular formula C20H14S B14233082 4-(Anthracen-9-YL)benzene-1-thiol CAS No. 820972-70-1

4-(Anthracen-9-YL)benzene-1-thiol

Katalognummer: B14233082
CAS-Nummer: 820972-70-1
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: SMEFITROQDJGGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Anthracen-9-YL)benzene-1-thiol: is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound features an anthracene moiety attached to a benzene ring, which is further substituted with a thiol group (-SH). This unique structure imparts specific photophysical and chemical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Anthracen-9-YL)benzene-1-thiol typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Wirkmechanismus

The mechanism of action of 4-(Anthracen-9-YL)benzene-1-thiol is primarily based on its ability to participate in photophysical processes. The anthracene moiety can absorb light and undergo electronic transitions, leading to fluorescence emission. The thiol group can interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions . This interaction can modulate the activity of the target molecules and influence biological pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Anthracen-9-YL)benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological interactions. The thiol group allows for specific reactions, such as thiol-disulfide exchange, which are not possible with the other similar compounds .

Eigenschaften

CAS-Nummer

820972-70-1

Molekularformel

C20H14S

Molekulargewicht

286.4 g/mol

IUPAC-Name

4-anthracen-9-ylbenzenethiol

InChI

InChI=1S/C20H14S/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13,21H

InChI-Schlüssel

SMEFITROQDJGGO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.